4-Nitrobenzoic acid;2,2,2-trichloroethanol

Description

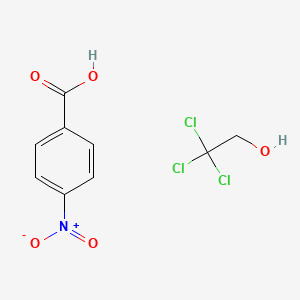

4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various other compounds, including 4-nitrobenzoyl chloride, which is used in the synthesis of anesthetics like procaine and folic acid . 2,2,2-Trichloroethanol is a chemical compound with the formula C₂H₃Cl₃O. It is a clear, flammable liquid at room temperature and is often used as a sedative or hypnotic .

Properties

CAS No. |

61273-18-5 |

|---|---|

Molecular Formula |

C9H8Cl3NO5 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

4-nitrobenzoic acid;2,2,2-trichloroethanol |

InChI |

InChI=1S/C7H5NO4.C2H3Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-2(4,5)1-6/h1-4H,(H,9,10);6H,1H2 |

InChI Key |

MVQCKVNMFIQDKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

4-Nitrobenzoic acid: can be prepared by the oxidation of 4-nitrotoluene using oxygen or dichromate as oxidants . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . Industrially, it is produced by the oxidation of 4-nitrotoluene with molecular oxygen .

2,2,2-Trichloroethanol: is synthesized by the reduction of chloral hydrate. The reduction process can be carried out using zinc and hydrochloric acid . It can also be prepared by the reaction of trichloroacetaldehyde with sodium borohydride .

Chemical Reactions Analysis

4-Nitrobenzoic acid: undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like iron and hydrochloric acid.

Substitution: The nitro group can be substituted with other groups under specific conditions.

Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride.

2,2,2-Trichloroethanol: undergoes:

Scientific Research Applications

4-Nitrobenzoic acid: is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of other compounds like 4-nitrobenzoyl chloride.

Biology: It is used in the study of enzyme kinetics and as a standard in various assays.

Medicine: It is a precursor to anesthetics like procaine.

Industry: Used in the production of dyes and pigments.

2,2,2-Trichloroethanol: is used in:

Mechanism of Action

4-Nitrobenzoic acid: exerts its effects primarily through its role as a precursor to other biologically active compounds. For example, it is converted to 4-aminobenzoic acid, which is involved in the synthesis of folic acid .

2,2,2-Trichloroethanol: acts on the central nervous system by potentiating the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, similar to benzodiazepines . This leads to increased chloride ion conductance and hyperpolarization of neurons, resulting in sedative and hypnotic effects .

Comparison with Similar Compounds

4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. While all these compounds have similar chemical properties, 4-nitrobenzoic acid is unique in its use as a precursor to 4-nitrobenzoyl chloride and its role in the synthesis of anesthetics .

2,2,2-Trichloroethanol: can be compared to other trichloroethanols like 1,1,1-trichloroethanol. The primary difference lies in their chemical structure and the specific applications they are used for. 2,2,2-Trichloroethanol is particularly noted for its use as a sedative and in protein detection methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.